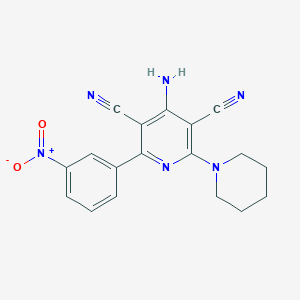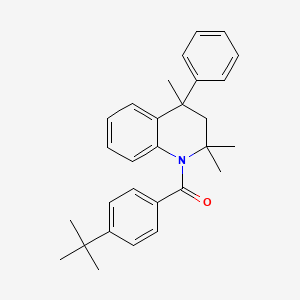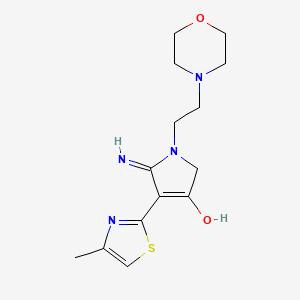
4-Amino-2-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE is a complex organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
The synthesis of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the reaction of an aldehyde, malononitrile, and a urea constituent in a Biginelli-type three-component reaction . This method provides a rapid and facile formation of the pyridine ring. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyridine derivatives .
Applications De Recherche Scientifique
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes or disrupt viral replication by targeting viral enzymes .
Comparaison Avec Des Composés Similaires
4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE can be compared with other pyridine derivatives such as pyridazine, pyrimidine, and pyrazine. These compounds share similar structural features but differ in their specific substituents and biological activities. For instance:
Pyridazine: Known for its antimicrobial and anticancer properties.
Pyrimidine: Widely used in the synthesis of pharmaceuticals and agrochemicals.
Pyrazine: Exhibits a range of biological activities including antitumor and antiviral effects.
The uniqueness of 4-AMINO-2-(3-NITROPHENYL)-6-PIPERIDINO-3,5-PYRIDINEDICARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H16N6O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
4-amino-2-(3-nitrophenyl)-6-piperidin-1-ylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C18H16N6O2/c19-10-14-16(21)15(11-20)18(23-7-2-1-3-8-23)22-17(14)12-5-4-6-13(9-12)24(25)26/h4-6,9H,1-3,7-8H2,(H2,21,22) |
Clé InChI |
BNJKUVSYMLOVTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-methoxyphenyl)-7-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11043515.png)

![3-(2,6-dichlorobenzyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043526.png)
![7-(2-Methyl-1-benzothiophen-3-yl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11043543.png)
![[(4,6-Dichloro-7-methoxy-1,3-benzodioxol-5-yl)methylidyne]azane oxide](/img/structure/B11043546.png)
![5-([(4-Fluorophenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one](/img/structure/B11043550.png)



![N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]pyridine-4-carboxamide](/img/structure/B11043571.png)
![11-amino-8-methyl-5-phenyl-4,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,12-pentaen-10-one](/img/structure/B11043573.png)
![8-methyl-2-(4-methylpiperazin-1-yl)-4-[4-(methylsulfanyl)phenyl]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11043576.png)

![3-(5-Chloro-2-methoxyphenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043582.png)
